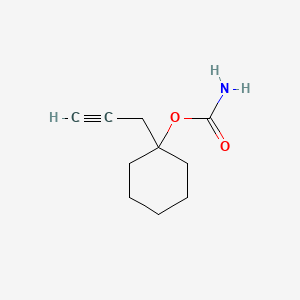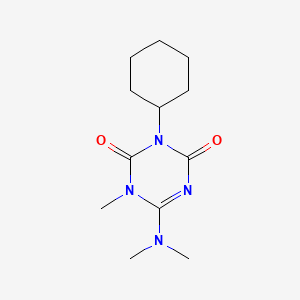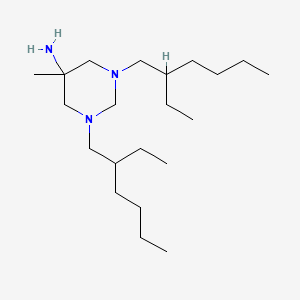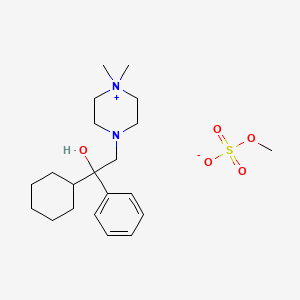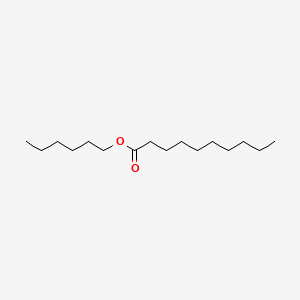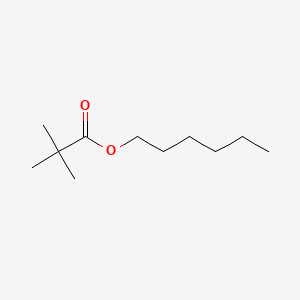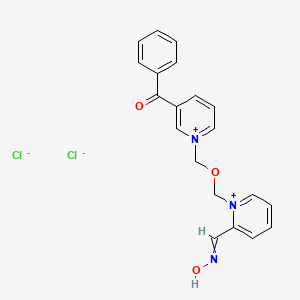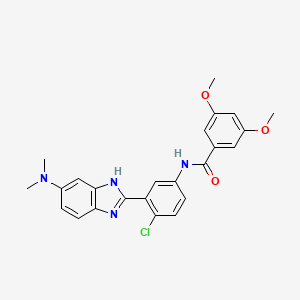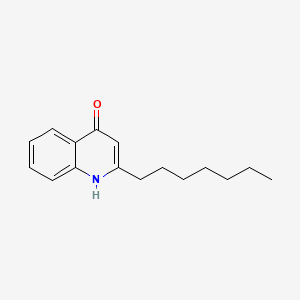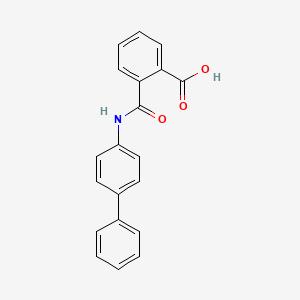
Kartogenin
Overview
Description
Kartogenin (KGN) is a small heterocyclic compound that promotes the selective differentiation of multipotent mesenchymal stem cells into chondrocytes . It is an activator of the smad4/smad5 pathway .
Molecular Structure Analysis
Kartogenin has a molecular weight of 317.34 and its chemical formula is C20H15NO3 . The chemical name of Kartogenin is 2-[(4-phenylphenyl)carbamoyl]benzoic acid .
Chemical Reactions Analysis
Kartogenin has been encapsulated in nanoparticles due to its hydrophobicity . It has been incorporated into poly (lactic acid-co-glycolic acid) (PLGA) microparticles within mesenchymal stem cell aggregates . The loading efficiency of Kartogenin into electrospun membranes was nearly 100%, and no evidence of chemical reaction between Kartogenin and the polymers was detected .
Physical And Chemical Properties Analysis
Kartogenin is a hydrophobic molecule . It has been observed that nanoparticle properties such as hydrophobicity, size, and surface charge affect Kartogenin loading, release, and suspension stability .
Scientific Research Applications
Kartogenin in Cartilage Regeneration and Protection
Kartogenin (KGN) has shown promising results in the regeneration and protection of cartilage. It promotes the growth, proliferation, and differentiation of cells at the defect site, simulating the compositions, structures, and properties of native cartilage .
Kartogenin in Tendon-Bone Healing
KGN facilitates tendon-bone healing by promoting the formation of a cartilage-like transitional zone at the tendon-bone junction. This aids in the recovery and strength of the affected area .
Kartogenin in Wound Healing
KGN stimulates collagen synthesis, which is crucial for wound healing. Its application can enhance the healing process by promoting tissue regeneration at the wound site .
Kartogenin in Limb Development
In limb development, KGN plays a role by regulating the process in a coordinated manner. It influences the growth and formation of limbs during developmental stages .
Kartogenin in Osteoarthritis Treatment
KGN exhibits chondroprotective effects and has been shown to reduce cartilage degeneration after intra-articular injection in osteoarthritis (OA) mouse models. It enhances chondrogenic differentiation of human bone marrow MSC (hBMSC), offering a potential treatment for OA .
Kartogenin in Injectable Hydrogels for Tissue Engineering
Hydrogels containing KGN can be used as injectable materials that promote tissue regeneration. These hydrogels can mimic native cartilage properties, thus facilitating cell growth and tissue repair .
Mechanism of Action
Target of Action
Kartogenin (KGN) primarily targets mesenchymal stem cells (MSCs) and chondrocytes . It has been reported to improve the chondrogenic differentiation of these cells . KGN also targets the transcription factor core binding factor beta subunit (CBFβ) by binding to filamin A, disrupting its interaction with CBFβ .
Mode of Action
KGN induces chondrogenesis by binding to filamin A, disrupting its interaction with CBFβ, and modulating the CBFβ-RUNX1 transcriptional program . It enhances the synthesis of cartilage matrix components such as type II collagen and aggrecan in a dose-dependent manner . KGN also suppresses the expression of matrix degradation enzymes such as MMP13 and ADAMTS5 .
Biochemical Pathways
KGN affects several biochemical pathways. It activates the miR-146a-NRF2 axis, which plays a critical role in regulating the protein levels of nuclear factor erythroid 2-related factor 2 (NRF2) . KGN also involves the filamin A/CBFβ/RUNX1, Ihh, and TGFβ/Smad pathways .
Pharmacokinetics
It’s known that the rapid clearance of kgn from the intra-articular cavity limits its feasibility . Therefore, strategies for sustained and controlled release of KGN are being explored .
Result of Action
KGN exerts anti-arthritic effects by preventing cartilage degradation and alleviating osteoarthritis progression . It enhances the antioxidant functions of chondrocytes, ameliorates cartilage degeneration, and inhibits subchondral bone sclerosis . KGN also promotes the formation of cartilage-like transition zone in tendon-bone junctions, stimulates collagen synthesis for wound healing, and regulates limb development .
Action Environment
The action of KGN is influenced by the environment in which it is administered. For instance, in an in vivo arthritic environment, KGN barely affects the cell proliferation of chondrocytes; however, it significantly enhances the synthesis of cartilage matrix components . The efficacy and stability of KGN can also be affected by factors such as the presence of inflammation and oxidative stress .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-phenylphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUINPGXGFUMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385074 | |
| Record name | Kartogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kartogenin | |
CAS RN |
4727-31-5 | |
| Record name | Kartogenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kartogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KARTOGENIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KARTOGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q93BBN11CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




